molecular formula C30H21As B576677 5-phenyl-5,5'-spirobi[benzo[b]arsindole] CAS No. 13424-97-0

5-phenyl-5,5'-spirobi[benzo[b]arsindole]

Cat. No.: B576677
CAS No.: 13424-97-0
M. Wt: 456.42
InChI Key: HAQBVSKQPCKQJA-UHFFFAOYSA-N
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Description

5-Phenyl-5,5’-spirobi[5H-dibenzarsole] is an organoarsenic compound with the chemical formula C30H21As. It is characterized by a spiro linkage between two dibenzarsole units, with a phenyl group attached to one of the arsenic atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenyl-5,5’-spirobi[5H-dibenzarsole] typically involves the reaction of phenylarsine oxide with dibenzarsole under specific conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as toluene or benzene. The reaction mixture is heated to a temperature range of 80-120°C for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of 5-Phenyl-5,5’-spirobi[5H-dibenzarsole] follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

5-Phenyl-5,5’-spirobi[5H-dibenzarsole] undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields arsenic(V) compounds, while reduction results in arsenic(III) derivatives .

Scientific Research Applications

5-Phenyl-5,5’-spirobi[5H-dibenzarsole] has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Phenyl-5,5’-spirobi[5H-dibenzarsole] involves its interaction with molecular targets such as enzymes and proteins The compound can bind to active sites of enzymes, inhibiting their activityThe specific pathways involved depend on the biological context and the nature of the target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 5-Phenyl-5,5’-spirobi[5H-dibenzarsine]
  • 5-Phenyl-5,5’-spirobi[5H-dibenzphosphole]
  • 5-Phenyl-5,5’-spirobi[5H-dibenzstibole]

Uniqueness

5-Phenyl-5,5’-spirobi[5H-dibenzarsole] is unique due to its spiro linkage and the presence of arsenic atoms. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

CAS No.

13424-97-0

Molecular Formula

C30H21As

Molecular Weight

456.42

IUPAC Name

5-phenyl-5,5/'-spirobi[benzo[b]arsindole]

InChI

InChI=1S/C30H21As/c1-2-12-22(13-3-1)31(27-18-8-4-14-23(27)24-15-5-9-19-28(24)31)29-20-10-6-16-25(29)26-17-7-11-21-30(26)31/h1-21H

InChI Key

HAQBVSKQPCKQJA-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)[As]23(C4=CC=CC=C4C5=CC=CC=C52)C6=CC=CC=C6C7=CC=CC=C37

Synonyms

5-Phenyl-5,5/'-spirobi[5H-dibenzarsole]

Origin of Product

United States

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